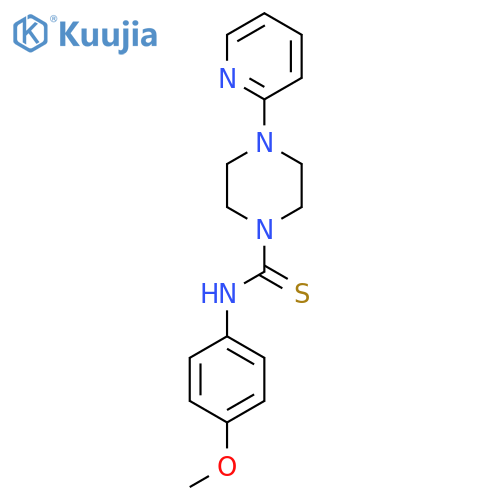

Cas no 431892-81-8 (N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide)

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

- AKOS000806421

- AF-399/41767596

- F1346-0041

- N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

- HMS2608D14

- N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- CHEMBL1309003

- Oprea1_778017

- SMR000196010

- AB00115777-01

- 431892-81-8

- MLS000574585

-

- インチ: 1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23)

- InChIKey: CABGTKGMPVWNTL-UHFFFAOYSA-N

- ほほえんだ: S=C(NC1C=CC(=CC=1)OC)N1CCN(C2C=CC=CN=2)CC1

計算された属性

- せいみつぶんしりょう: 328.13578245g/mol

- どういたいしつりょう: 328.13578245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 72.7Ų

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1346-0041-30mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-10mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-10μmol |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-15mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-3mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-20mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-2μmol |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-4mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-5mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1346-0041-40mg |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |

431892-81-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamideに関する追加情報

N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide: A Comprehensive Overview

N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide, also known by its CAS number 431892-81-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been the subject of extensive research due to its unique structural properties and potential applications in drug development. The molecule combines a piperazine ring, a pyridine moiety, and a methoxyphenyl group, making it a versatile candidate for various chemical modifications and biological studies.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry. Piperazine, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The addition of a pyridin-2-yl group to the piperazine ring introduces electron-withdrawing effects, which can enhance the compound's binding affinity to specific protein targets. This modification has been shown to improve the pharmacokinetic properties of the molecule, making it more suitable for therapeutic applications.

The methoxyphenyl group attached to the nitrogen atom further enhances the compound's stability and bioavailability. Methoxy groups are commonly used in drug design to improve solubility and reduce toxicity. In this case, the methoxyphenyl group also contributes to the compound's ability to penetrate cellular membranes, which is crucial for its activity in biological systems.

One of the most promising aspects of N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide is its potential as an inhibitor of certain enzymes involved in disease pathways. For instance, recent research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are enzymes implicated in cancer progression. By modulating HDAC activity, this compound could potentially serve as a lead molecule for anti-cancer drug development.

In addition to its enzymatic inhibitory properties, this compound has also been investigated for its anti-inflammatory and antioxidant activities. Studies have shown that it can scavenge free radicals and reduce inflammation in vitro, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the piperazine ring, substitution reactions to introduce the pyridin-2-yl group, and finally, the attachment of the methoxyphenyl group via nucleophilic substitution. Researchers have optimized these steps to achieve high yields and purity levels.

Another area of interest is the stereochemistry of this compound. Piperazine derivatives often exhibit stereoselectivity due to their rigid structure, which can influence their interactions with biological targets. Studies have shown that different stereoisomers of N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide exhibit varying degrees of activity in vitro, highlighting the importance of stereochemical considerations in drug design.

Furthermore, computational modeling techniques such as molecular docking and molecular dynamics simulations have been employed to study the binding interactions of this compound with various protein targets. These studies provide valuable insights into the molecular mechanisms underlying its biological activity and guide further optimization efforts.

In conclusion, N-(4-Methoxyphenyl)-4-(Pyridin-2-Yl)Piperazine-1-Carbothioamide represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Ongoing research continues to explore its potential applications in treating various diseases, making it an important focus area in contemporary medicinal chemistry.

431892-81-8 (N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide) 関連製品

- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)

- 1261479-59-7(2,5-Bis(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)

- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))

- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2171627-74-8(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)

- 921797-92-4(3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)